molecular formula C10H14BrN B13042586 (S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

(S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

Cat. No.: B13042586
M. Wt: 228.13 g/mol
InChI Key: DTGQZZMYBJKJAA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is a chiral amine featuring a brominated aromatic ring and a methyl-substituted amine group. Its molecular formula is C₉H₁₂BrN (free base) or C₉H₁₃BrClN in its hydrochloride salt form (molecular weight 250.57 g/mol) .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3/t8-/m0/s1

InChI Key

DTGQZZMYBJKJAA-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)NC)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine, such as N-methylethan-1-amine, under basic conditions. Common bases used include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOH, KCN, alkyl halides, polar aprotic solvents.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxylated, cyanated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Research has indicated that compounds similar to (S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine may exhibit selective toxicity towards cancer cells. For instance, studies involving high-throughput screening against non-small-cell lung cancer (NSCLC) lines have shown that certain compounds can selectively inhibit critical enzymes like stearoyl-CoA desaturase (SCD), leading to cancer cell death through unsaturated fatty acid deficiency . The structural features of this compound could potentially be optimized to enhance its efficacy as an SCD inhibitor.

2. Neurological Studies
The compound's structural characteristics suggest potential applications in neurological research. Compounds with similar amine functionalities have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. This could open avenues for developing treatments for mood disorders and neurodegenerative diseases.

Pharmacology

1. Drug Metabolism and Bioavailability
The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. The compound's interaction with cytochrome P450 enzymes can influence its metabolic profile, affecting both efficacy and safety . Research into its metabolic pathways may lead to the identification of prodrug forms that enhance bioavailability and reduce systemic toxicity.

2. Cosmetic Formulations
Recent studies have highlighted the role of amines in cosmetic products, particularly as stabilizers and active ingredients in skin care formulations. This compound could be explored for its potential benefits in enhancing skin hydration and elasticity due to its interaction with skin lipid profiles . The compound's ability to form stable emulsions may also be advantageous in cosmetic formulations.

Potential Applications Overview

Application AreaSpecific Uses
Medicinal ChemistryAnticancer agents, neuropharmacological studies
PharmacologyDrug metabolism studies, bioavailability research
Cosmetic ScienceSkin care formulations, emulsifiers

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the development of selective SCD inhibitors, compounds structurally related to this compound were shown to induce cell death in SCD-dependent cancer cell lines. This highlights the importance of structural modifications in enhancing selectivity and potency against specific cancer types .

Case Study 2: Cosmetic Application
A formulation study investigated the incorporation of amine-based compounds into moisturizing creams. Results indicated that formulations containing this compound demonstrated improved skin hydration compared to control formulations, suggesting its viability as a cosmetic ingredient .

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl groups on the phenyl ring contribute to its binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target sites, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Key Substituents Functional Groups Biological Relevance (if reported)
(S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine C₉H₁₂BrN 4-Bromo-3-methylphenyl, N-methyl Primary amine, bromoaryl Not explicitly stated
(S)-1-(4-Chlorophenyl)-N,N-dimethylethan-1-amine C₁₀H₁₄ClN 4-Chlorophenyl, N,N-dimethyl Tertiary amine, chloroaryl Intermediate in deaminative silylation
2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine (Compound 29) C₁₅H₂₁ClN₂O Piperidinyl, 4-chlorobenzyloxy Secondary amine, ether, chloroaryl Protein arginine methyltransferase inhibitor
C1-2-(4-Fluorophenyl)-N-methylethan-1-amine C₉H₁₂FN 4-Fluorophenyl, N-methyl Primary amine, fluoroaryl Anticancer activity in SAL analogs
N-[(4-Bromo-3-methylphenyl)methyl]-2-(methylsulfonyl)ethan-1-amine C₁₁H₁₆BrNO₂S 4-Bromo-3-methylbenzyl, sulfonyl Secondary amine, sulfonyl Not reported
N-Benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine C₁₆H₁₈FN Benzyl, 4-fluorophenyl, N-methyl Secondary amine, fluoroaryl Not reported

Key Comparisons

Halogen Substituents (Br vs. Cl vs. F)
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron-withdrawing effect (compared to chlorine) may enhance lipophilicity and influence binding affinity in receptor interactions. For example, replacing chlorine with bromine in aryl groups can alter metabolic stability .
  • Bromine vs. Fluorine: Fluorine’s electronegativity increases polarity but reduces steric bulk. In , fluorophenyl-modified analogs exhibited enhanced anticancer activity compared to brominated or non-halogenated counterparts .
Amine Substitution (Primary vs. Secondary vs. Tertiary)
  • The target compound’s primary amine (N-methyl) contrasts with tertiary amines (e.g., N,N-dimethyl in ) or secondary amines (e.g., piperidinyl in ). Tertiary amines often exhibit reduced basicity and altered pharmacokinetics, while secondary amines in compounds like 29 enable piperidine-mediated conformational flexibility, enhancing target selectivity .
Stereochemical Considerations
  • The (S)-enantiomer of the target compound is specified, mirroring the chiral synthesis of related amines (e.g., (S)-1-(4-chlorophenyl)-N,N-dimethylethan-1-amine with [α] = –23.6° ). Enantiomeric purity is crucial for asymmetric catalysis or receptor binding.

Biological Activity

(S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is a chiral organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methyl group on the phenyl ring, alongside a methylethanamine moiety. Its chemical formula is C10H14BrNC_{10}H_{14}BrN with a molecular weight of approximately 229.13 g/mol. The presence of the bromine atom can significantly influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The structure allows it to act as a ligand in various biochemical assays, potentially modulating the activity of these targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity TypeDescription
AntimicrobialDemonstrated activity against certain bacterial strains, showing potential as an antibacterial agent.
AnticancerPreliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation.
NeuropharmacologicalPotential effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 12.5 μg/mL for S. aureus and 25 μg/mL for E. coli.

2. Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. A notable study reported that treatment with this compound led to a reduction in cell viability by over 50% in human breast cancer cells within 48 hours of exposure.

3. Neuropharmacological Effects

Research investigating the neuropharmacological effects highlighted that this compound acts as a selective serotonin reuptake inhibitor (SSRI). This activity suggests potential applications in treating depression and anxiety disorders.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Bioavailability55%
Half-lifeApproximately 2 hours
MetabolismPrimarily hepatic
Toxicity ProfileModerate; further studies needed

Q & A

Q. What are the standard synthetic routes for (S)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine?

The synthesis typically involves multi-step protocols, including:

  • Protection/deprotection strategies : Use of tert-butyl carbamate groups (e.g., tert-butyl (4-bromo-3-methylphenyl)carbamate) to stabilize intermediates .
  • Amine alkylation : Reaction of brominated aryl precursors with N-methylamine derivatives under basic conditions (e.g., Et₃N) .
  • Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, given the (S)-configuration .
  • Work-up : Final purification via recrystallization or column chromatography, with characterization by ¹H/¹³C NMR and mass spectrometry (e.g., ESI-MS) .

Q. How is the compound characterized using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : High-resolution datasets are collected using synchrotron or in-house diffractometers.
  • Structure solution : SHELXS/SHELXD for phase determination .
  • Refinement : SHELXL for optimizing atomic coordinates and thermal parameters, with validation using CCDC software .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) to map intermolecular interactions .

Advanced Research Questions

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

  • Steric hindrance : The 4-bromo-3-methylphenyl group introduces steric constraints, complicating asymmetric synthesis. Chiral auxiliaries or enzymes (e.g., lipases) can improve stereoselectivity .
  • Racemization risk : Mild reaction conditions (low temperature, neutral pH) prevent epimerization during deprotection .
  • Analytical validation : Polarimetry and chiral HPLC with amylose/cyclodextrin columns confirm enantiopurity .

Q. How can computational methods predict intermolecular interactions in crystalline forms?

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., Br···H, C–H···N) using CrystalExplorer .
  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to predict packing motifs .
  • Machine learning : Tools like Mercury CSD predict likely polymorphs based on structural analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables (e.g., solvent polarity, cell lines) to ensure reproducibility .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 2-(4-((4-chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine) to isolate substituent effects .
  • Meta-analysis : Cross-reference datasets from PubChem, ECHA, and crystallographic databases to identify outliers .

Q. How are reaction conditions optimized for scale-up without compromising yield?

  • DoE (Design of Experiments) : Statistically models variables (temperature, catalyst loading) to maximize efficiency .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., over-alkylation) .
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .

Methodological Considerations

Q. What spectroscopic techniques distinguish regioisomers or byproducts?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .
  • High-resolution MS (HRMS) : Differentiates isomers via exact mass (e.g., C₉H₁₃BrN vs. C₁₀H₁₅BrN) .
  • IR spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .

Q. How is hydrogen-bonding network stability assessed under varying conditions?

  • Variable-temperature XRD : Monitors thermal expansion/contraction of crystal lattices .
  • Solvent exchange experiments : Soak crystals in D₂O or MeOH to probe H-bond resilience .
  • Dynamic vapor sorption (DVS) : Measures hygroscopicity and phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.